

Physical and chemical properties of 8-Fluoroquinoline-2-carboxylic acid

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Compound of Interest

Compound Name: 8-Fluoroquinoline-2-carboxylic acid

Cat. No.: B1437156

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An In-depth Technical Guide to **8-Fluoroquinoline-2-carboxylic Acid**

Introduction: The Strategic Importance of a Fluorinated Scaffold

8-Fluoroquinoline-2-carboxylic acid (CAS No. 914208-13-2) is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.^[1] Its structure, featuring a quinoline core substituted with a fluorine atom and a carboxylic acid group, provides a unique combination of electronic properties, reactivity, and metabolic stability. This guide offers a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and its applications, tailored for researchers, chemists, and professionals in drug development. The strategic placement of the fluorine atom is particularly noteworthy, as fluorination is a well-established strategy in drug design to enhance metabolic stability and modulate pharmacokinetic properties.^[1] Consequently, this scaffold is frequently utilized in the synthesis of kinase inhibitors and novel antimicrobial and antiparasitic agents.^[1]

Molecular Structure and Identification

The foundational characteristics of a molecule are dictated by its structure. **8-Fluoroquinoline-2-carboxylic acid** possesses a rigid, planar quinoline ring system. The fluorine atom at position 8 and the carboxylic acid at position 2 are key to its distinct properties.

- Molecular Formula: $C_{10}H_6FNO_2$ [2]
- Molecular Weight: 191.16 g/mol [2]
- SMILES: O=C(O)C1=NC2=C(C=C1)C=CC=C2F [2]
- InChI Key: IAHHHCKXIHRMHY-UHFFFAOYSA-N

Caption: Molecular structure of **8-Fluoroquinoline-2-carboxylic acid**.

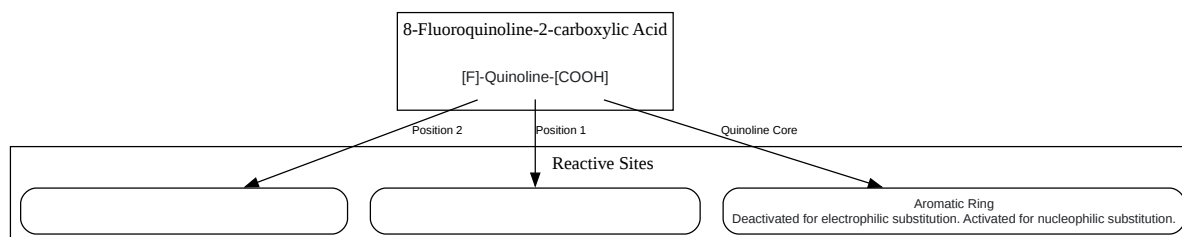
Physical Properties

The physical properties of **8-Fluoroquinoline-2-carboxylic acid** are summarized below. These characteristics are essential for determining appropriate solvents, storage conditions, and handling procedures.

Property	Value	Source
Appearance	White crystalline powder	[1]
Melting Point	126.3 °C	[3]
Boiling Point (Predicted)	342.51 °C	[3]
Density (Predicted)	1.44 g/cm ³	[3]
Water Solubility (Predicted)	790.62 mg/L	[3]
Flash Point (Predicted)	164.87 °C	[3]
Storage	2-8 °C, in a tightly sealed container, protected from moisture and direct sunlight.	[1]

Chemical Properties and Reactivity

The chemical behavior of this molecule is governed by the interplay between the electron-withdrawing carboxylic acid group, the electronegative fluorine atom, and the quinoline nitrogen.



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Caption: Key reactive sites of **8-Fluoroquinoline-2-carboxylic acid**.

Acidity and Basicity

- **Carboxylic Acid (pKa₁):** The carboxylic acid group is the primary acidic site. Its pKa is influenced by the electron-withdrawing nature of the quinoline ring and the fluorine atom, which stabilize the carboxylate anion. While an experimental pKa is not readily available, it is expected to be a moderately strong organic acid, comparable to other quinoline carboxylic acids.
- **Quinoline Nitrogen (pKa₂):** The lone pair of electrons on the quinoline nitrogen atom imparts basic properties, allowing it to be protonated in acidic media. The acidity of the conjugate acid is also influenced by the substituents.

Reactivity of the Carboxylic Acid Group

The -COOH group undergoes reactions typical of carboxylic acids, serving as a versatile handle for synthetic transformations.^{[4][5]}

- **Amide Formation:** This is one of the most critical reactions for drug development. The carboxylic acid can be activated, for instance, by conversion to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine to form an amide.^{[6][7]} This is a standard method for building more complex molecular architectures.

- Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) or via the acid chloride intermediate yields the corresponding ester.
- Chelation: The arrangement of the carboxylic acid and the quinoline nitrogen allows it to act as a bidentate chelating agent for various metal ions, a property explored in the broader class of hydroxyquinoline carboxylic acids.[\[7\]](#)[\[8\]](#)

Reactivity of the Fluorinated Quinoline Ring

The presence of both the fluorine atom and the carboxylic acid group significantly influences the reactivity of the aromatic system. Both are electron-withdrawing groups, which deactivates the ring toward electrophilic aromatic substitution. Conversely, this electronic profile makes the ring more susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of fluoroquinolone antibiotics where a substituent at a nearby position is displaced by a nucleophile.[\[9\]](#)

Spectroscopic Profile

While specific spectral data for this compound requires experimental acquisition, its characteristic features can be predicted based on its functional groups.

- ^1H NMR: The proton of the carboxylic acid ($-\text{OH}$) is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range.[\[10\]](#) The aromatic protons on the quinoline ring would appear between 7.0 and 9.0 ppm, with their exact chemical shifts and coupling patterns determined by the positions of the fluorine and carboxylic acid substituents.
- ^{13}C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and would likely produce a signal in the 160-180 ppm region.[\[10\]](#) The aromatic carbons would appear between 110-150 ppm, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.
- Infrared (IR) Spectroscopy: Two characteristic absorptions are expected for the carboxylic acid group. A very broad O-H stretching band from 2500-3300 cm^{-1} (due to hydrogen-bonded dimers) and a strong C=O (carbonyl) stretching band around 1710 cm^{-1} .[\[10\]](#)
- Mass Spectrometry: The monoisotopic mass is 191.03825 Da.[\[11\]](#) Mass spectrometry would show a prominent molecular ion peak, and fragmentation patterns would likely involve the

loss of CO₂ and other characteristic cleavages of the quinoline ring.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, protocols must be designed as self-validating systems where the rationale for each step is clear and contributes to the reliability of the outcome.

Protocol 1: Synthesis of an Amide Derivative via Acid Chloride

This protocol details a robust method for coupling **8-fluoroquinoline-2-carboxylic acid** with a generic primary amine (R-NH₂). The conversion to an acid chloride intermediate ensures high reactivity and yield.

Objective: To synthesize 8-fluoro-N-alkyl/aryl-quinoline-2-carboxamide.

Materials:

- **8-Fluoroquinoline-2-carboxylic acid**
- Thionyl chloride (SOCl₂)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Primary amine (R-NH₂)
- Triethylamine (TEA) or Pyridine
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

- Activation (Acid Chloride Formation):

- Step 1.1: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add **8-fluoroquinoline-2-carboxylic acid** (1.0 eq).
- Step 1.2: Add anhydrous DCM (approx. 10 mL per mmol of acid). Stir to suspend the solid.
- Step 1.3: Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Causality: SOCl₂ is a highly reactive and hazardous reagent; slow addition at low temperature controls the exothermic reaction and minimizes side products.
- Step 1.4: Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Monitor reaction completion by TLC or LC-MS. Rationale: Reflux ensures complete conversion to the acid chloride. The intermediate is typically not isolated.
- Step 1.5: Cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Trustworthiness: Complete removal of SOCl₂ is critical as it would quench the amine in the next step.
- Amide Coupling:
 - Step 2.1: Re-dissolve the crude acid chloride in fresh anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.
 - Step 2.2: In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM. Expertise: TEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reactant amine.
 - Step 2.3: Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C.
 - Step 2.4: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
- Work-up and Purification:
 - Step 3.1: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

- Step 3.2: Wash the organic layer sequentially with saturated NaHCO_3 solution (to remove unreacted acid and HCl), water, and finally brine. System Validation: Each wash removes specific impurities, ensuring a cleaner crude product.
- Step 3.3: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Step 3.4: Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure amide.



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Caption: Workflow for the synthesis of an amide derivative.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally related fluoroquinolones and carboxylic acids suggest the following precautions.[12][13]

- Hazards: May cause skin, eye, and respiratory irritation.[12][13] The toxicological properties have not been fully investigated.
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses or goggles. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a cool, dry place away from incompatible materials. Recommended storage is in a tightly sealed container at 2-8 °C, protected from light and moisture to prevent degradation.[1]

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